molecular formula C11H18BrNO2 B6237750 tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers CAS No. 1305323-67-4

tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers

Cat. No.: B6237750
CAS No.: 1305323-67-4
M. Wt: 276.2
InChI Key:
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Description

Tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: bicyclic amines . This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. It is characterized by its bromomethyl group and the presence of a bicyclic structure, which makes it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically begins with bicyclo[3.1.0]hexane-3-carboxylic acid as the starting material.

  • Bromomethylation: The carboxylic acid group is first converted to its tert-butyl ester derivative. This is achieved by reacting the carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid .

  • Bromomethylation Reaction: The tert-butyl ester is then subjected to a bromomethylation reaction using bromomethyl methyl ether and a suitable base like triethylamine . This step introduces the bromomethyl group at the 6-position of the bicyclic structure.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired diastereomeric mixture.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions and to minimize the formation of unwanted by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Alkanes or alkenes.

  • Substitution Products: Various substituted amines or ethers.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure and functional groups make it a versatile building block for pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on the specific biological or chemical context. In general, its reactivity is driven by the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions. The bicyclic structure provides rigidity and stability, influencing its binding affinity and selectivity towards molecular targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.

  • Receptors: It can bind to specific receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a different bicyclic framework.

  • Tert-butyl 6-(bromomethyl)picolinate: Another related compound with a bromomethyl group attached to a pyridine ring.

Uniqueness:

  • Bicyclic Structure: The unique bicyclic structure of tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate sets it apart from other bromomethyl compounds, providing distinct chemical and biological properties.

  • Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1305323-67-4

Molecular Formula

C11H18BrNO2

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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